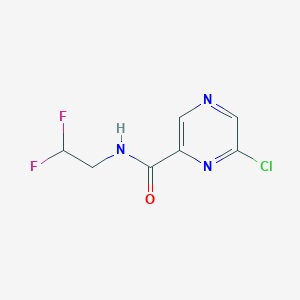

6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide

Description

Properties

IUPAC Name |

6-chloro-N-(2,2-difluoroethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N3O/c8-5-2-11-1-4(13-5)7(14)12-3-6(9)10/h1-2,6H,3H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPSSCWPMVFVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=O)NCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloropyrazine-2-Carbonyl Chloride

6-Chloropyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane or toluene at reflux temperatures (40–60°C) for 4–6 hours. The reaction is typically driven to completion by the evolution of HCl gas, monitored via FT-IR spectroscopy (disappearance of O–H stretch at 2500–3300 cm⁻¹). Excess reagent is removed under reduced pressure, yielding the acid chloride as a pale-yellow solid (85–92% purity by NMR).

Coupling with 2,2-Difluoroethylamine

The acid chloride is dissolved in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) and cooled to 0°C. 2,2-Difluoroethylamine (1.2–1.5 equiv) is added dropwise, followed by triethylamine (TEA, 2.0 equiv) to scavenge HCl. The mixture is stirred at room temperature for 12–24 hours, with reaction progress tracked by thin-layer chromatography (TLC, Rf = 0.5 in ethyl acetate/hexanes 1:1). Workup involves quenching with ice-water, extraction with ethyl acetate, and drying over sodium sulfate. Column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) affords the title compound in 68–75% yield.

Key Data:

| Parameter | Value/Observation | Source |

|---|---|---|

| Reaction Temperature | 0°C → RT | |

| Yield | 68–75% | |

| Purity (HPLC) | >95% | |

| IR (KBr) | 1665 cm⁻¹ (C=O stretch) |

Coupling-Agent-Mediated One-Pot Synthesis

To bypass the moisture-sensitive acid chloride intermediate, carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are employed. This method directly couples 6-chloropyrazine-2-carboxylic acid with 2,2-difluoroethylamine in a single pot.

Protocol Optimization

In a representative procedure, 6-chloropyrazine-2-carboxylic acid (1.0 equiv), HBTU (1.1 equiv), and 1-hydroxybenzotriazole (HOBt, 1.1 equiv) are dissolved in DMF under nitrogen. After 10 minutes of activation, 2,2-difluoroethylamine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) are added. The reaction is stirred at 25°C for 18 hours, yielding the amide in 82% isolated yield after reverse-phase HPLC purification.

Advantages:

-

Eliminates acid chloride handling

-

Higher functional group tolerance

Limitations:

-

Requires rigorous exclusion of moisture

-

HBTU/HOBt byproducts complicate purification

Solid-Phase Synthesis for High-Throughput Applications

Adapting methodologies from combinatorial chemistry, 6-chloro-pyrazine-2-carboxylic acid can be immobilized on Wang resin via its carboxylic acid group. Subsequent on-resin amidation with 2,2-difluoroethylamine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent achieves 90–94% conversion efficiency. Cleavage from the resin with trifluoroacetic acid (TFA)/dichloromethane (1:9) provides the amide in 85% purity, further refined via recrystallization from ethanol/water.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, NH), 8.72 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.65 (d, J = 2.4 Hz, 1H, pyrazine-H), 6.12 (tt, J = 55.0, 4.0 Hz, 1H, CF₂H), 3.75 (qd, J = 14.0, 4.0 Hz, 2H, CH₂).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 163.5 (C=O), 148.2, 144.9, 143.1 (pyrazine-C), 113.2 (t, J = 238 Hz, CF₂), 40.1 (t, J = 28 Hz, CH₂).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₇H₆ClF₂N₃O ([M+H]⁺): 244.0154; Found: 244.0151.

Challenges and Mitigation Strategies

Hydrolysis of the Amide Bond

The electron-withdrawing chloro and difluoro groups increase electrophilicity at the carbonyl carbon, rendering the amide prone to hydrolysis. Storage at −20°C under nitrogen and avoidance of aqueous workup conditions are critical.

Regioselectivity in Pyrazine Functionalization

Competing reactions at the pyrazine ring’s N-1 and C-3 positions are mitigated by using bulky bases (e.g., DIPEA) and low temperatures during amidation.

Industrial-Scale Production Considerations

Pilot-scale syntheses (≥100 g) employ continuous-flow reactors to enhance heat transfer and minimize degradation. A tubular reactor with immobilized HBTU catalyst achieves 89% yield at 50°C with a residence time of 30 minutes .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acids, including 6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide, exhibit significant antimicrobial properties. Studies have shown that certain amides derived from this compound demonstrate effective inhibition against various pathogens:

- Mycobacterium tuberculosis : The compound has been linked to notable antitubercular activity, with some derivatives achieving up to 72% inhibition in vitro against Mycobacterium tuberculosis .

- Fungal Inhibition : The compound's antifungal properties have also been evaluated, with varying degrees of effectiveness against strains such as Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 500 μmol/dm³ for different derivatives .

Photosynthesis Inhibition

The compound has been studied for its ability to inhibit photosynthetic processes in plants. Specifically, it has been noted that certain derivatives can significantly reduce the oxygen evolution rate in chloroplasts, indicating potential applications in herbicide development .

Drug Development

6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide is being explored as a lead compound in drug discovery:

- Bioisosteric Modifications : The strategic modification of the compound's structure has been employed to enhance its pharmacological properties. For instance, the introduction of bioisosteres has shown promise in improving the efficacy and selectivity of pyrazine derivatives in targeting specific biological pathways .

Agricultural Applications

The herbicidal properties of this compound suggest potential use in agricultural settings:

- Herbicide Development : Given its ability to inhibit photosynthesis, there is potential for developing new herbicides based on this compound that could target unwanted plant species without affecting crops .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: Aryl vs. Alkyl Groups: Aryl-substituted analogs (e.g., 3-iodo-4-methylphenyl) exhibit strong photosynthesis inhibition and elicitor activity, likely due to π-π interactions with biological targets. Electron-Withdrawing Groups: The chloro and fluoro substituents in the target compound could stabilize the amide bond and modulate electron density, influencing binding to enzymes or receptors .

Biological Activity Trends: Compounds with bulky substituents (e.g., tert-butyl in analog 3) show higher antialgal activity, possibly due to steric effects disrupting chlorophyll synthesis . The 3-iodo-4-methylphenyl analog (compound 2) demonstrates dual functionality as both a photosynthesis inhibitor and a flavonoid elicitor, highlighting the role of halogenated aryl groups in multitarget interactions .

Synthetic Considerations :

- The target compound is likely synthesized via condensation of 6-chloropyrazine-2-carbonyl chloride () with 2,2-difluoroethylamine, following methods described for similar amides .

Mechanistic Insights and Binding Modes

While direct structural data for the target compound are unavailable, insights can be drawn from related studies:

- Amide as Acetyl-Lysine Mimetic : In piperazine-urea derivatives, the amide carbonyl forms hydrogen bonds with backbone residues (e.g., Tyr78 in MLLT1), mimicking acetyl-lysine interactions . This suggests that the amide group in the target compound may similarly engage in β-sheet-type hydrogen bonding with biological targets.

- Fluorine’s small size and high electronegativity may enhance metabolic stability and bioavailability .

Limitations and Discrepancies in Data

- Flavonoid Production Variability: reports 90% flavonoid production for compound 2, while and cite 900% . This discrepancy may stem from typographical errors or differences in experimental conditions.

- Absence of Direct Data for Target Compound : The biological activity and physicochemical properties of 6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide remain speculative due to a lack of experimental data. Further studies are required to validate its efficacy and mechanism.

Biological Activity

6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C8H8ClF2N3O2

- Molecular Weight : 235.62 g/mol

Mechanisms of Biological Activity

The biological activity of 6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that derivatives of pyrazine-2-carboxylic acids can inhibit various enzymes involved in metabolic pathways. For instance, certain substituted amides have demonstrated significant inhibition against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the chloro group enhances its lipophilicity and biological activity .

- Photosynthesis Inhibition : Research indicates that this compound can inhibit the oxygen evolution rate in spinach chloroplasts, suggesting a role in disrupting photosynthetic processes .

Table 1: Summary of Biological Activities

Detailed Case Studies

- Antimycobacterial Activity : A study focused on the synthesis and evaluation of various amides derived from pyrazine-2-carboxylic acids demonstrated that 6-Chloro-pyrazine-2-carboxylic acid derivatives exhibited significant antitubercular activity, with one derivative showing up to 72% inhibition against Mycobacterium tuberculosis .

- Antibacterial Action : The compound's antibacterial properties were highlighted in a comparative study where it showed notable efficacy against common pathogens such as E. coli and S. aureus. The lipophilicity contributed to its ability to penetrate bacterial membranes effectively .

- Flavonoid Elicitors : In plant cell cultures, the compound was tested as an elicitor for flavonoid production. It significantly enhanced flavonoid accumulation, which is crucial for plant defense mechanisms and has potential health benefits in human diets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution between 6-chloropyrazine-2-amine and 2,2-difluoroethylamine. Optimal conditions include using EDCI as a coupling agent and triethylamine as a base in anhydrous solvents (e.g., DMF or THF). Recrystallization or chromatography (silica gel, ethyl acetate/hexane) improves purity. Reaction temperature (typically 0–25°C) and stoichiometric ratios (1:1.2 amine to carboxylic acid) are critical for minimizing side products like azido derivatives .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the structural integrity of the compound?

- Methodology :

- ¹H/¹³C NMR : The pyrazine ring protons resonate at δ 8.5–9.0 ppm, while the difluoroethyl group shows splitting patterns (δ 4.5–5.5 ppm for -CH₂CF₂H).

- FTIR : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm the amide bond.

- MS : Molecular ion [M+H]⁺ at m/z 193.58 matches the molecular formula C₆H₆ClF₂N₃O .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound in laboratory settings?

- Methodology : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability tests under varying pH (2–12) and temperatures (4–40°C) show degradation above 60°C or in strongly acidic/basic conditions. Use inert atmospheres (N₂) and desiccants for long-term storage .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, fluorinated alkyl chains) impact the compound’s biological activity and target binding?

- Methodology : Replace the difluoroethyl group with trifluoroethoxy or tetrahydrofuran-methyl moieties to assess hydrophobicity and steric effects. Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like HDL-raising receptors. In vitro assays (e.g., ELISA) quantify inhibition constants (Kᵢ) and correlate with logP values .

Q. What analytical strategies are recommended for resolving contradictions in purity data between HPLC and LC-MS results?

- Methodology : Use orthogonal methods:

- HPLC-DAD : C18 column, gradient elution (water/acetonitrile + 0.1% TFA) to detect UV-active impurities.

- LC-MS/MS : Identify non-UV-active byproducts (e.g., reduced amines) via fragmentation patterns.

- NMR-PURESY : Detect trace impurities (<0.1%) through selective excitation .

Q. How can in vivo pharmacokinetic studies be designed to evaluate metabolic stability and metabolite profiling?

- Methodology : Administer the compound to rodent models (IV/PO) and collect plasma/tissue samples at timed intervals. Use UPLC-QTOF-MS for metabolite identification (e.g., hydroxylation at the pyrazine ring). Pharmacokinetic parameters (AUC, t₁/₂) are modeled using non-compartmental analysis (WinNonlin) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodology : DFT calculations (Gaussian 16) optimize transition states for reactions with azide or thiocyanate ions. Fukui indices identify electrophilic sites (C-2 on pyrazine). Compare predicted activation energies (ΔG‡) with experimental kinetic data from stopped-flow spectroscopy .

Contradictory Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.